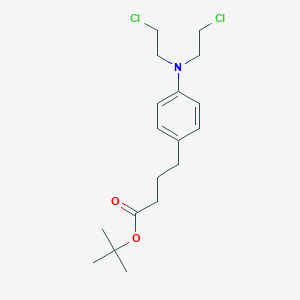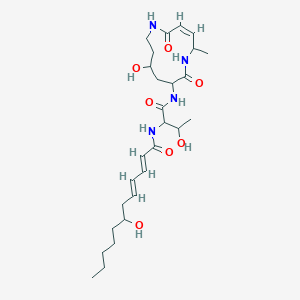
Glidobactin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glidobactin E is a natural product that was first isolated from the fermentation broth of the bacterial strain Burkholderia thailandensis. It belongs to a class of compounds known as lipopeptides, which are known for their potent antimicrobial and anti-tumor activities. Glidobactin E has been shown to exhibit strong activity against a wide range of bacterial strains, including multidrug-resistant pathogens.
Scientific Research Applications
Biosynthesis and Genetic Analysis
Glidobactins, including Glidobactin E, are a family of cytotoxic compounds produced by soil bacteria, with a notable example being the strain K481-B101. The genetic basis for glidobactin synthesis involves a cluster of genes (glbA-glbH), which encode for a mixed non-ribosomal peptide/polyketide synthetase. This complex plays a crucial role in forming the unique peptide part of glidobactins (Schellenberg, Bigler, & Dudler, 2007).
Heterologous Production and Anticancer Potential
The biosynthetic gene cluster responsible for glidobactin production has been successfully cloned and expressed in E. coli, paving the way for improved yields and the creation of new variants. Glidobactin A, a potent proteasome inhibitor, shows significant potential as an anticancer drug. This heterologous expression system offers a foundation for the development of novel syrbactins as proteasome inhibitors for cancer therapy (Bian et al., 2014).
Structural and Bioactivity Analysis
Glidobactin-like natural products (GLNPs) have been recognized as potent proteasome inhibitors and are considered promising candidates for anticancer drugs. The structural analysis of these compounds, such as glidobactin A and cepafungin I, has revealed that their bioactivity is critically influenced by the unsaturation level and aliphatic tail length. Understanding these structural aspects is crucial for engineering biosynthetic gene clusters to optimize these natural products for potential use in cancer treatment (Zhao et al., 2021).
Enzymatic Characterization in Biosynthesis
The functional characterization of enzymes involved in glidobactin biosynthesis, such as GlbB, a lysine 4-hydroxylase, has been performed. This enzyme demonstrates high specificity and efficiency, essential for the synthesis of glidobactin's key dipeptide fragment. Such enzymatic studies are vital for understanding and manipulating the biosynthetic pathways of glidobactin for therapeutic applications (Amatuni & Renata, 2019).
properties
CAS RN |
119259-74-4 |
|---|---|
Molecular Formula |
C27H44N4O7 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(2E,4E)-7-hydroxy-N-[3-hydroxy-1-[[(3Z)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |
InChI |
InChI=1S/C27H44N4O7/c1-4-5-7-10-20(33)11-8-6-9-12-24(36)31-25(19(3)32)27(38)30-22-17-21(34)15-16-28-23(35)14-13-18(2)29-26(22)37/h6,8-9,12-14,18-22,25,32-34H,4-5,7,10-11,15-17H2,1-3H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b8-6+,12-9+,14-13- |
InChI Key |
DCOUSTGIABFBAL-OGGIDZFNSA-N |
Isomeric SMILES |
CCCCCC(C/C=C/C=C/C(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)/C=C\C(NC1=O)C)O)O |
SMILES |
CCCCCC(CC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |
Canonical SMILES |
CCCCCC(CC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |
synonyms |
glidobactin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
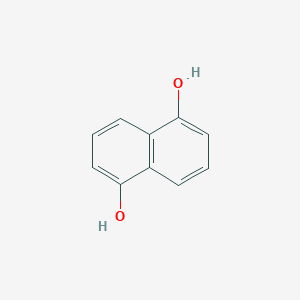

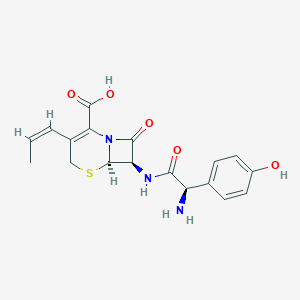


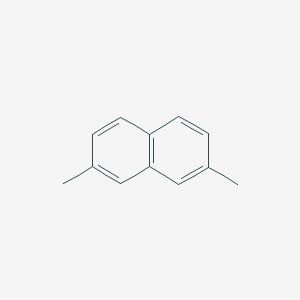

![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)


